N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid
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Overview
Description
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, acetamido groups, and a carboxylic acid group. It is often studied for its potential biological and chemical properties.
Scientific Research Applications
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid, also known as Zanamivir, primarily targets the neuraminidase enzyme in influenza A and B viruses . Neuraminidase plays a crucial role in the release of progeny viruses from infected cells, and its inhibition can halt the spread of the virus .
Mode of Action
Zanamivir acts as a neuraminidase inhibitor . It binds to the active site of the neuraminidase enzyme, preventing the enzyme from cleaving sialic acid residues on the surface of the host cell. This inhibition prevents the release of new virus particles, thereby limiting the spread of infection .
Biochemical Pathways
The primary biochemical pathway affected by Zanamivir is the viral replication cycle . By inhibiting neuraminidase, Zanamivir prevents the release of new virions from the host cell. This action disrupts the viral replication cycle and helps to control the spread of the virus.
Pharmacokinetics
It’s known that zanamivir is used for the treatment of uncomplicated acute illness due to influenza a and b virus in adults and pediatric patients 7 years and older who have been symptomatic for no more than 2 days .
Result of Action
The primary result of Zanamivir’s action is the reduction of viral spread within the host organism . By inhibiting neuraminidase, Zanamivir prevents the release of new influenza virions from infected cells. This can limit the severity and duration of influenza symptoms.
Future Directions
The potential biological activity of this compound makes it a subject of interest for future research. It could be explored for its antiviral properties, particularly against influenza viruses . Further studies could also investigate its synthesis, physical and chemical properties, and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective acylation and hydroxylation reactions. One common synthetic route involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using silyl or benzyl protecting groups to prevent unwanted reactions.
Acylation: The protected intermediate is then subjected to acylation reactions to introduce the acetamido groups.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetamido groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- (6R)-5-Acetamido-6-[(1R,2R)-3-acetoxy-1,2-dihydroxypropyl]-3,5-dideoxy-4-O-α-D-glucopyranosyl-β-L-threo-hex-2-ulopyranosonate
- (2S,4S,5R,6R)-5-Acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid
Uniqueness
The uniqueness of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and participate in various biochemical reactions makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7?,8-,9?,10-,11?,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVFDZJABRGWTQ-WVPFUJCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]([C@H](C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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